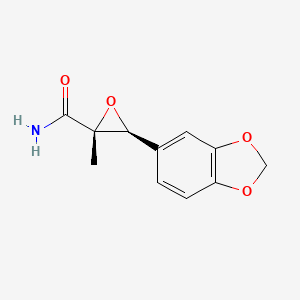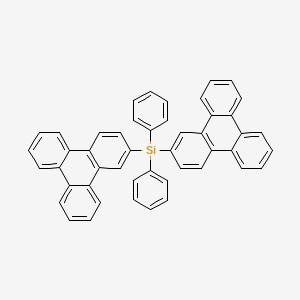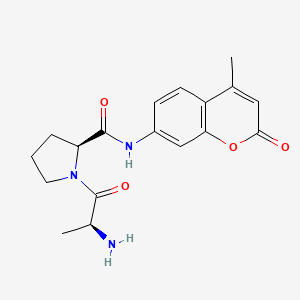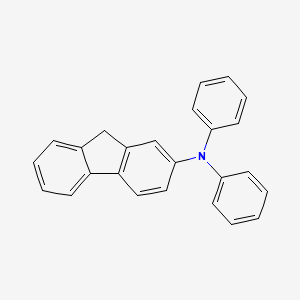
Butyl 4-(phenylethynyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl 4-(phenylethynyl)benzoate: is an organic compound that belongs to the class of benzoate esters It is characterized by the presence of a butyl group attached to the benzoate moiety, with a phenylethynyl substituent on the para position of the benzoate ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Butyl 4-(phenylethynyl)benzoate typically involves the esterification of 4-(phenylethynyl)benzoic acid with butanol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: Butyl 4-(phenylethynyl)benzoate can undergo various chemical reactions, including:
Oxidation: The phenylethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used for substitution reactions on the aromatic ring.
Major Products:
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of butyl 4-(phenylethynyl)benzyl alcohol.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry: Butyl 4-(phenylethynyl)benzoate is used as a building block in organic synthesis
Biology and Medicine: Research is ongoing to explore the potential biological activities of this compound. It may exhibit properties such as antimicrobial or anticancer activity, although further studies are needed to confirm these effects.
Industry: In the industrial sector, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its stability and reactivity make it a versatile compound for various applications.
Mechanism of Action
The mechanism of action of Butyl 4-(phenylethynyl)benzoate is not fully understood. it is believed to interact with specific molecular targets and pathways, depending on its application. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways.
Comparison with Similar Compounds
Butyl benzoate: Lacks the phenylethynyl group, making it less reactive in certain chemical reactions.
Phenylethynyl benzoate: Lacks the butyl group, which may affect its solubility and reactivity.
Butyl 4-hydroxybenzoate: Contains a hydroxyl group instead of the phenylethynyl group, leading to different chemical properties.
Uniqueness: Butyl 4-(phenylethynyl)benzoate is unique due to the presence of both the butyl and phenylethynyl groups. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
827028-24-0 |
|---|---|
Molecular Formula |
C19H18O2 |
Molecular Weight |
278.3 g/mol |
IUPAC Name |
butyl 4-(2-phenylethynyl)benzoate |
InChI |
InChI=1S/C19H18O2/c1-2-3-15-21-19(20)18-13-11-17(12-14-18)10-9-16-7-5-4-6-8-16/h4-8,11-14H,2-3,15H2,1H3 |
InChI Key |
SNLIINOXTBSEAQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)C#CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[1-(3-Fluorophenyl)-2-methylpropan-2-yl]amino}propane-1-sulfonic acid](/img/structure/B12531063.png)
![{2-[2-(4-Fluorophenyl)ethenyl]-1,3-oxazol-4-yl}methanol](/img/structure/B12531064.png)
![tert-Butyl [(6-chloro-3-nitropyridin-2-yl)oxy]acetate](/img/structure/B12531074.png)
![(Naphthalene-2,3-diyl)bis[(4-hydroxyphenyl)methanone]](/img/structure/B12531075.png)
![3-[(3,4-Dimethylphenyl)amino]-1,3-diphenylpropan-1-one](/img/structure/B12531088.png)


![5-[(3,4-Dichlorophenyl)methoxy]-6-methylpyrimidine-2,4-diamine](/img/structure/B12531107.png)
![Cysteine, S-[2-cyano-2-[[(phenylamino)carbonyl]amino]ethyl]-](/img/structure/B12531115.png)

![(2R,3R)-2-[(2S)-2,3-difluoro-3-methoxypropyl]-3-methyloxirane](/img/structure/B12531126.png)



